molecular formula C10H8ClN B1591037 8-Chloro-5-methylquinoline CAS No. 56961-81-0

8-Chloro-5-methylquinoline

Cat. No. B1591037
CAS RN: 56961-81-0
M. Wt: 177.63 g/mol
InChI Key: HWLMKLASYACBEA-UHFFFAOYSA-N
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Description

“8-Chloro-5-methylquinoline” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of “8-Chloro-5-methylquinoline” is represented by the InChI code 1S/C10H8ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 . The molecular weight of this compound is 177.63 .


Physical And Chemical Properties Analysis

“8-Chloro-5-methylquinoline” is a powder at room temperature . Its melting point is between 49-50 degrees Celsius .

Scientific Research Applications

Drug Discovery

8-Chloro-5-methylquinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential anticancer activity . They are being used to create compounds with a wide range of pharmacological activities .

Antioxidant Activity

Quinoline derivatives have demonstrated antioxidant activity . This property makes them valuable in the development of drugs that combat oxidative stress-related diseases .

Anti-Inflammatory Activity

Quinoline derivatives have been found to possess anti-inflammatory properties . This makes them useful in the development of drugs for conditions characterized by inflammation .

Antimalarial Activity

Quinoline derivatives have shown anti-plasmodial activity , making them potential candidates for the development of antimalarial drugs .

Antituberculosis Activity

Quinoline derivatives have demonstrated antituberculosis activity . This suggests their potential use in the development of drugs to combat tuberculosis .

Anti-SARS-CoV-2 Activity

Quinoline derivatives have shown anti-SARS-CoV-2 activity . This suggests their potential use in the development of drugs to combat COVID-19 .

Industrial and Synthetic Organic Chemistry

8-Chloro-5-methylquinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound used in various chemical reactions .

Safety and Hazards

“8-Chloro-5-methylquinoline” may cause eye, skin, and respiratory tract irritation . It is harmful by inhalation, in contact with skin, and if swallowed . It is advised to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols .

properties

IUPAC Name

8-chloro-5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLMKLASYACBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564686
Record name 8-Chloro-5-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5-methylquinoline

CAS RN

56961-81-0
Record name 8-Chloro-5-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-5-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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